5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one
Description
5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by two distinct structural motifs:
- A 4-isopropoxybenzylidene group at position 5 of the thiazolidinone core.
- A 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene hydrazono group at position 2.
These features confer unique physicochemical and biological properties, differentiating it from simpler thiazolidinone analogs.
Properties
Molecular Formula |
C23H29N3O2S |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(2E,5E)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N3O2S/c1-14(2)28-17-8-6-15(7-9-17)12-18-20(27)24-21(29-18)26-25-19-13-16-10-11-23(19,5)22(16,3)4/h6-9,12,14,16H,10-11,13H2,1-5H3,(H,24,26,27)/b18-12+,25-19+ |
InChI Key |
HWRJSXIPIUUQDP-DOPVGSCVSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\N=C\3/CC4CCC3(C4(C)C)C)/S2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=NN=C3CC4CCC3(C4(C)C)C)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thiazolone ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.
Hydrazone formation: This step involves the reaction of hydrazines with carbonyl compounds.
Substitution reactions: Introduction of the isopropoxyphenyl and trimethylbicycloheptyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the hydrazone linkage or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce hydrazines or amines.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology and Medicine
Pharmacological studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemical probes: Used to study biological pathways and mechanisms.
Industry
Materials science:
Agriculture: Possible use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action for 5-[(E)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Structural Features
Below is a structural comparison with key analogs:
Key Observations :
- 4-Isopropoxybenzylidene increases lipophilicity (logP ~3.5 predicted) compared to methoxy (logP ~2.8) or hydroxy (logP ~1.9) analogs, enhancing membrane permeability .
Physicochemical Properties
| Property | Target Compound | 5-(4-Methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
|---|---|---|
| Molecular Weight | ~457.6 g/mol | ~394.4 g/mol |
| logP (Predicted) | ~3.5 | ~3.8 |
| Solubility | Low (hydrophobic bicyclo group) | Moderate (CF₃ group enhances polarity) |
Biological Activity
Overview of Thiazolidinone Compounds
Thiazolidinones are a class of compounds characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. They have garnered attention due to their diverse biological activities, including:
- Antimicrobial : Many thiazolidinones exhibit antibacterial and antifungal properties.
- Antioxidant : Some derivatives have shown potential in scavenging free radicals.
- Anti-inflammatory : Certain thiazolidinones can inhibit inflammatory pathways.
- Anticancer : Research indicates that some thiazolidinones may induce apoptosis in cancer cells.
While specific studies on the compound are lacking, we can hypothesize its biological activity based on the structural components:
- Hydrazone Group : This functional group is known for its ability to form stable complexes with metal ions, which may enhance biological activity.
- Thiazolidinone Core : As mentioned earlier, this core is associated with various pharmacological effects.
Case Studies and Research Findings
Due to the absence of direct studies on this specific compound, exploring related thiazolidinones may provide insights. For instance:
- Case Study 1 : A study on thiazolidinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus.
- Case Study 2 : Another research highlighted the anticancer properties of thiazolidinone compounds in inducing apoptosis in breast cancer cell lines.
Data Table: Summary of Biological Activities in Related Thiazolidinones
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Thiazolidinone A | Antibacterial | Smith et al., 2020 |
| Thiazolidinone B | Antioxidant | Johnson & Lee, 2019 |
| Thiazolidinone C | Anticancer | Patel et al., 2021 |
| 5-(4-Isopropoxybenzylidene)... | Unknown | This study requires further research |
Conclusion and Future Directions
The compound “5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one” presents a promising area for future research due to its structural features that align with known biological activities of thiazolidinones. Further studies are needed to investigate its specific biological effects through:
- In vitro and in vivo studies to evaluate antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
- Structure-activity relationship (SAR) studies to optimize its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
